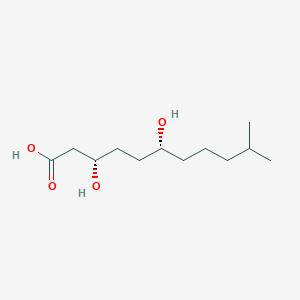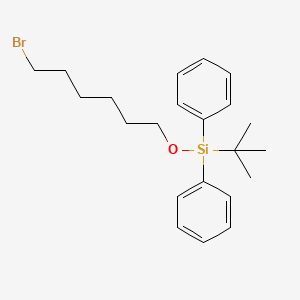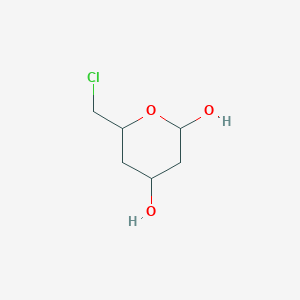
2H-Pyran-2,4-diol, 6-(chloromethyl)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2,4-diol, 6-(chloromethyl)tetrahydro- is an organic compound with the molecular formula C6H11ClO3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method is commonly used to create heterocycles like pyrans. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2,4-diol, 6-(chloromethyl)tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran-2,4-diol, 6-(chloromethyl)tetrahydro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2H-Pyran-2,4-diol, 6-(chloromethyl)tetrahydro- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A six-membered ring with five carbon atoms and one oxygen atom.
2-(Chloromethyl)tetrahydropyran: A similar compound with a chloromethyl group attached to the tetrahydropyran ring.
Uniqueness
2H-Pyran-2,4-diol, 6-(chloromethyl)tetrahydro- is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
159223-55-9 |
|---|---|
Fórmula molecular |
C6H11ClO3 |
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
6-(chloromethyl)oxane-2,4-diol |
InChI |
InChI=1S/C6H11ClO3/c7-3-5-1-4(8)2-6(9)10-5/h4-6,8-9H,1-3H2 |
Clave InChI |
FKGBHDMAIUNVOB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(OC1CCl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
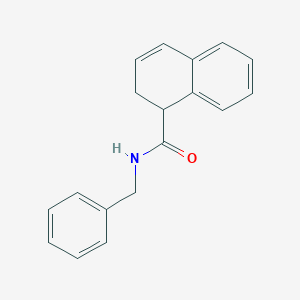
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)

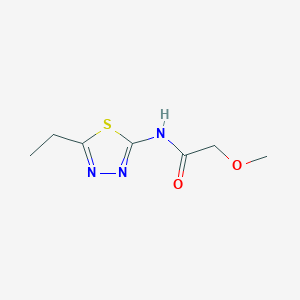
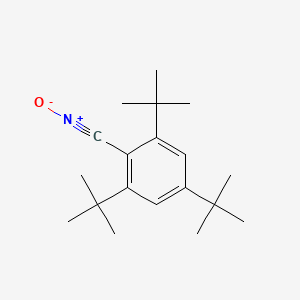
![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)
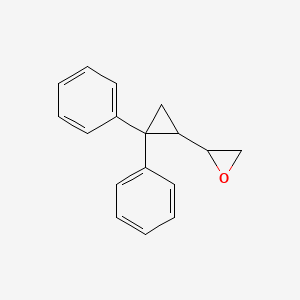

![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)

